molecular formula C9H18 B1620106 Cyclononane CAS No. 293-55-0

Cyclononane

Cat. No.: B1620106
CAS No.: 293-55-0
M. Wt: 126.24 g/mol
InChI Key: GPTJTTCOVDDHER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononane can be synthesized through several methods, including:

    Hydrogenation of Cyclononene: Cyclononene, an unsaturated nine-membered ring compound, can be hydrogenated in the presence of a catalyst such as nickel or palladium to produce this compound.

    Cyclization of Linear Alkanes: Linear alkanes with terminal halogen atoms can undergo cyclization in the presence of a strong base like sodium or potassium to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclononene using a metal catalyst under high pressure and temperature conditions. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclononane undergoes various chemical reactions, including:

    Substitution Reactions: In these reactions, a hydrogen atom in this compound is replaced by another atom or group of atoms. Common reagents include halogens (chlorine, bromine) and acids.

    Oxidation Reactions: this compound can be oxidized to form cyclononanone or other oxygen-containing derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction Reactions: this compound can be reduced further to form smaller cycloalkanes or linear alkanes under specific conditions.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of light or heat.

    Oxidation: Potassium permanganate or chromic acid in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or palladium.

Major Products:

    Halogenated Cyclononanes: Formed through substitution reactions.

    Cyclononanone: Formed through oxidation reactions.

    Smaller Cycloalkanes or Linear Alkanes: Formed through reduction reactions.

Scientific Research Applications

Cyclononane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the properties and reactions of larger cycloalkanes. It is also used in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its cyclic structure and stability.

    Industry: Used as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclononane involves its interactions with various molecular targets and pathways. Due to its stable ring structure, this compound can act as a hydrophobic core in drug delivery systems, facilitating the transport of hydrophobic drugs through biological membranes. Additionally, its chemical reactivity allows it to participate in various organic reactions, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Cyclononane can be compared with other cycloalkanes such as:

    Cyclohexane (C₆H₁₂): A six-membered ring compound known for its stability and common use in organic chemistry.

    Cyclooctane (C₈H₁₆): An eight-membered ring compound with similar properties but slightly different reactivity due to its ring size.

    Cyclodecane (C₁₀H₂₀): A ten-membered ring compound with unique conformational properties.

Uniqueness of this compound: this compound’s nine-membered ring structure provides a balance between ring strain and stability, making it an interesting compound for studying the effects of ring size on chemical reactivity and physical properties.

Properties

IUPAC Name

cyclononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-2-4-6-8-9-7-5-3-1/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTJTTCOVDDHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867578
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aromatic hydrocarbons, C9-17
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CAS No.

293-55-0, 68333-88-0
Record name Cyclononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aromatic hydrocarbons, C9-17
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aromatic hydrocarbons, C9-17
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.432
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Record name CYCLONONANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclononane
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Cyclononane
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Cyclononane
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Cyclononane

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